molecular formula C20H23NO4 B2455707 N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide CAS No. 919861-41-9

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide

Cat. No.: B2455707
CAS No.: 919861-41-9
M. Wt: 341.407
InChI Key: MEUZMDLMKAWWFF-UHFFFAOYSA-N
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Description

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a unique structure combining a cyclohexene ring, a chromenone moiety, and an acetamide group. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide typically involves multiple steps:

    Formation of the Chromenone Moiety: The chromenone structure can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using reagents such as dimethyl sulfate or methyl iodide.

    Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Coupling of the Cyclohexene and Chromenone Moieties: The cyclohexene and chromenone structures can be coupled through a Friedel-Crafts acylation reaction.

    Formation of the Acetamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols or amides to amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide would depend on its specific biological target. Potential mechanisms could include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-oxo-2H-chromen-4-yl)acetamide: Lacks the methoxy group, which may affect its chemical and biological properties.

    N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetamide: Contains a hydroxy group instead of a methoxy group, potentially altering its reactivity and solubility.

Uniqueness

The presence of the methoxy group in N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide may enhance its lipophilicity, affecting its absorption and distribution in biological systems. Additionally, the combination of the cyclohexene, chromenone, and acetamide moieties provides a unique structural framework that could lead to distinct chemical and biological activities.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-(7-methoxy-2-oxochromen-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-24-16-7-8-17-15(12-20(23)25-18(17)13-16)11-19(22)21-10-9-14-5-3-2-4-6-14/h5,7-8,12-13H,2-4,6,9-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEUZMDLMKAWWFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCCC3=CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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